Cas no 2973-09-3 (1-Butyl-1H-pyrrole-2,5-dione)

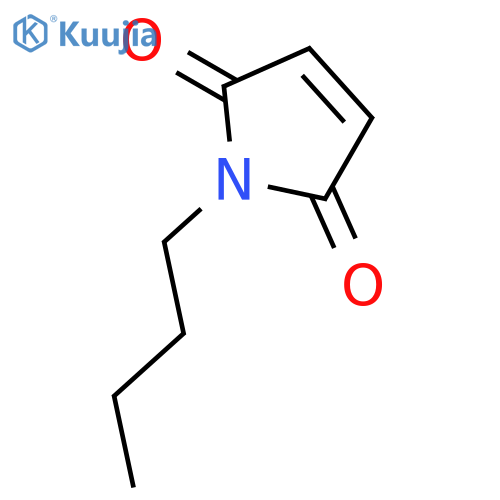

1-Butyl-1H-pyrrole-2,5-dione structure

商品名:1-Butyl-1H-pyrrole-2,5-dione

1-Butyl-1H-pyrrole-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 1-Butyl-1H-pyrrole-2,5-dione

- 1-BUTYL-PYRROLE-2,5-DIONE

- 1-Butyl-3-pyrroline-2,5-dione

- 1-butyl-3-pyrroline-2,5-quinone

- butylmaleimide

- N-butylmaleic imide

- N-Butylmaleinimide

- N-n-Butylmaleimide

- InChI=1/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H

- NSC45298

- A820028

- NSC-45298

- FT-0600870

- DTXSID60949527

- 26714-90-9

- 1H-Pyrrole-2, 1-butyl-

- N-Butylmaleimide

- N-Butylmaleimide, 98%

- 1H-Pyrrole-2,5-dione, 1-butyl-

- 1-Butyl-1H-pyrrole-2,5-dione #

- Ethyl2-amino-4-(2-furyl)thiophene-3-carboxylate

- BS-53244

- NSC-407144

- SCHEMBL59456

- E76731

- 2973-09-3

- Maleic acid butylimide

- NSC407144

- MFCD00042756

- 1-butyl-2,5-dihydro-1H-pyrrole-2,5-dione

- CS-0188278

- CHEMBL1774757

- 1-butylpyrrole-2,5-dione

- Maleimide, N-butyl-

- AKOS000248201

- 1-butylpyrrole-2, 5-dione

-

- MDL: MFCD00042756

- インチ: InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3

- InChIKey: JNPCNDJVEUEFBO-UHFFFAOYSA-N

- ほほえんだ: O=C(C=C1)N(CCCC)C1=O

計算された属性

- せいみつぶんしりょう: 153.07900

- どういたいしつりょう: 153.079

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 37.4A^2

じっけんとくせい

- 密度みつど: 1.12g/cm3

- ふってん: 243.5°C at 760 mmHg

- フラッシュポイント: 97.2ºC

- 屈折率: 1.504

- PSA: 37.38000

- LogP: 0.64940

1-Butyl-1H-pyrrole-2,5-dione セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,2-8°C

1-Butyl-1H-pyrrole-2,5-dione 税関データ

- 税関コード:2925190090

- 税関データ:

中国税関コード:

2925190090概要:

2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-Butyl-1H-pyrrole-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B281685-500mg |

1-Butyl-1H-pyrrole-2,5-dione |

2973-09-3 | 500mg |

$ 300.00 | 2022-06-07 | ||

| Chemenu | CM198553-5g |

1-butyl-1H-pyrrole-2,5-dione |

2973-09-3 | 95% | 5g |

$777 | 2021-08-05 | |

| eNovation Chemicals LLC | D113866-5g |

1-BUTYL-PYRROLE-2,5-DIONE |

2973-09-3 | 95% | 5g |

$525 | 2024-08-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KD761-50mg |

1-Butyl-1H-pyrrole-2,5-dione |

2973-09-3 | 95+% | 50mg |

229.0CNY | 2021-07-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD57635-100mg |

1-Butyl-1H-pyrrole-2,5-dione |

2973-09-3 | 95+% | 100mg |

¥477.0 | 2022-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD57635-1g |

1-Butyl-1H-pyrrole-2,5-dione |

2973-09-3 | 95+% | 1g |

¥1786.0 | 2022-03-01 | |

| Ambeed | A719354-100mg |

1-Butyl-1H-pyrrole-2,5-dione |

2973-09-3 | 95+% | 100mg |

$44.0 | 2025-02-21 | |

| Ambeed | A719354-250mg |

1-Butyl-1H-pyrrole-2,5-dione |

2973-09-3 | 95+% | 250mg |

$73.0 | 2025-02-21 | |

| Apollo Scientific | OR912213-1g |

1-Butyl-pyrrole-2,5-dione |

2973-09-3 | 95% | 1g |

£291.00 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1222608-5g |

1-Butyl-1H-pyrrole-2,5-dione |

2973-09-3 | 95% | 5g |

$700 | 2024-06-03 |

1-Butyl-1H-pyrrole-2,5-dione 関連文献

-

Ze Yang,Yun Guo,Shu-Lun Ai,Su-Xiao Wang,Jin-Zhi Zhang,Yue-Xing Zhang,Qi-Chao Zou,Hang-Xing Wang Mater. Chem. Front. 2019 3 571

-

Abhijeet P. Bapat,Jacob G. Ray,Daniel A. Savin,Emily A. Hoff,Derek L. Patton,Brent S. Sumerlin Polym. Chem. 2012 3 3112

-

Hiroaki Imoto,Katsuya Nohmi,Kohei Kizaki,Seiji Watase,Kimihiro Matsukawa,Shunsuke Yamamoto,Masaya Mitsuishi,Kensuke Naka RSC Adv. 2015 5 94344

-

C. E. Hoyle,S. C. Clark,K. Viswanathan,S. Jonsson Photochem. Photobiol. Sci. 2003 2 1074

-

Roshni Malde,Michael A. Parkes,Michael Staniforth,Jack M. Woolley,Vasilios G. Stavros,Vijay Chudasama,Helen H. Fielding,James R. Baker Chem. Sci. 2022 13 2909

2973-09-3 (1-Butyl-1H-pyrrole-2,5-dione) 関連製品

- 28001-33-4(1-cyclopropyl-2,5-dihydro-1H-pyrrole-2,5-dione)

- 21746-40-7(1-propyl-2,5-dihydro-1H-pyrrole-2,5-dione)

- 102331-61-3(1-(1-Methylpropyl)-1H-pyrrole 2,5-dione)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2973-09-3)1-Butyl-1H-pyrrole-2,5-dione

清らかである:99%

はかる:1g

価格 ($):176.0